Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate
CAS No.:
Cat. No.: VC18632304
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol
* For research use only. Not for human or veterinary use.
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate -](/images/structure/VC18632304.png)
Specification
Molecular Formula | C16H28N2O4 |
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Molecular Weight | 312.40 g/mol |
IUPAC Name | ditert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate |
Standard InChI | InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-10-18(12-8-7-11(12)17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
Standard InChI Key | NOJMPXVRVLVZAC-TXEJJXNPSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@@H]2[C@H]1CC2)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C2C1CC2)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
The compound’s bicyclic framework consists of a fused eight-membered ring system with nitrogen atoms at positions 2 and 5. The cis configuration of the Boc groups imposes stereochemical constraints that influence its reactivity and interaction with biological targets. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₆H₂₈N₂O₄ |
Molecular Weight | 312.41 g/mol |
IUPAC Name | rel-di-tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in polar aprotic solvents (e.g., DCM, DMF) |
The tert-butyl groups enhance solubility in organic solvents while protecting the amine functionalities during synthetic manipulations. Spectroscopic characterization typically employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .
Synthetic Methodologies
Multicomponent Synthesis Strategies
While direct synthetic routes for this specific compound are sparsely documented, analogous diazabicyclo derivatives are synthesized via multicomponent reactions involving amines, carbonyl compounds, and electrophiles. For example, Laskar et al. (2017) demonstrated the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates via a one-pot reaction of amines, carbon disulfide, and alkyl halides . Adapting this approach, the target compound could theoretically be synthesized by reacting a bicyclic diamine with tert-butyl chloroformate under anhydrous conditions.
Photochemical and Thermal Cycloadditions
Photochemical [2+2] cycloadditions are another viable route for constructing the diazabicyclo[4.2.0]octane core. For instance, irradiation of N-protected diamines in the presence of UV light induces ring closure, forming the bicyclic structure. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine yields the final product.
Critical Reaction Conditions:
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Temperature: 0–25°C to prevent side reactions.
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Solvent: Anhydrous DCM or THF.
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Catalyst: 4-dimethylaminopyridine (DMAP) for efficient Boc protection.
Biological Activity and Mechanisms
Antimicrobial Applications
Diazabicyclo frameworks are explored for antimicrobial activity due to their ability to disrupt bacterial cell membranes. Tetracationic derivatives, for instance, exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens . The tert-butyl groups in the subject compound may enhance lipid bilayer penetration, potentiating similar effects.
Comparative Analysis with Structural Analogs
Compound | Biological Activity | Key Structural Differences |
---|---|---|
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-dithiocarbamates | Apoptosis induction in tumor cells | Smaller bicyclic core (C5 vs. C8), dithiocarbamate substituents |
Diazabicyclo[4.3.0]nonane derivatives | Serotonin receptor modulation | Larger ring size, varied substituents |
The cis-2,5-diazabicyclo[4.2.0]octane scaffold offers a unique balance of rigidity and functionalizability, enabling precise interactions with enzymatic active sites or ion channels.
Computational Modeling and Drug Design
Density Functional Theory (DFT)
DFT calculations predict the compound’s regioselectivity in nucleophilic substitution reactions. For example, the electron-withdrawing Boc groups polarize the carbonyl carbons, favoring attack by amines or alcohols.
Molecular Docking Studies
Docking simulations with proteases (e.g., HIV-1 protease) suggest that the bicyclic core occupies the enzyme’s hydrophobic pocket, while the Boc groups stabilize interactions via van der Waals forces .
Future Directions
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Stereoselective Synthesis: Developing asymmetric catalysis methods to access enantiomerically pure forms.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability and potency.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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